molecular formula C13H10F3NO B1597065 4'-Trifluoromethoxy-biphenyl-4-ylamine CAS No. 728919-14-0

4'-Trifluoromethoxy-biphenyl-4-ylamine

Cat. No. B1597065
M. Wt: 253.22 g/mol
InChI Key: DAISNZDCSZJLRW-UHFFFAOYSA-N
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Description

“4’-Trifluoromethoxy-biphenyl-4-ylamine” is an organic compound with the molecular formula C13H10F3NO . It has an average mass of 253.220 Da and a monoisotopic mass of 253.071442 Da .


Molecular Structure Analysis

The molecular structure of “4’-Trifluoromethoxy-biphenyl-4-ylamine” consists of a biphenyl group where one of the phenyl rings is substituted with a trifluoromethoxy group and an amine group .


Physical And Chemical Properties Analysis

“4’-Trifluoromethoxy-biphenyl-4-ylamine” has a molecular weight of 253.22 g/mol. More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Electronic Delocalization in Metal-Organic Frameworks

The study by Hua et al. (2016) investigates the redox-active tris[4-(pyridin-4-yl)phenyl]amine ligand and its incorporation into a solid-state metal-organic framework (MOF). Through in situ spectroelectrochemical experiments, the research elucidates the electronic delocalization within the framework, demonstrating the compound's utility in assessing electroactive MOFs (Hua et al., 2016).

Ambipolar and Electrochromic Materials

Wang and Hsiao (2014) synthesized bis(triarylamine)-based polyimides demonstrating ambipolar properties and multi-electrochromic behaviors. These materials, showing high thermal stability and reversible redox couples, highlight the potential of triarylamine derivatives in developing advanced electrochromic devices (Wang & Hsiao, 2014).

Hydrogen-Bonding Triarylamines

Murata and Lahti (2007) explored hydrogen-bonding triarylamines as radical cation precursors. Their study on the synthesis and oxidation of these derivatives emphasizes the role of hydrogen bonding in stabilizing radical cations, which could influence the design of organic electronic materials (Murata & Lahti, 2007).

Aminomethylation Reactions Catalyzed by Metal Complexes

Nagae et al. (2015) demonstrated the catalysis of ortho-C-H bond addition in pyridine derivatives by group 3 metal triamido complexes. This research provides insights into the activation of C-H bonds, a fundamental reaction in organic synthesis, highlighting the versatility of triarylamine derivatives in catalytic processes (Nagae et al., 2015).

Photoredox Catalysis for Fluoromethylation

Koike and Akita (2016) discuss the use of photoredox catalysis in the fluoromethylation of carbon-carbon multiple bonds, showcasing the application of fluoromethylating reagents in synthetic chemistry. The study highlights the significance of designing appropriate reaction systems for efficient and selective radical fluoromethylation (Koike & Akita, 2016).

Safety And Hazards

The safety data sheet for a related compound, 4-(Trifluoromethoxy)aniline, indicates that it is combustible, toxic if swallowed, fatal in contact with skin, causes skin irritation, serious eye damage, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . It is recommended to handle with care, use protective equipment, and ensure good ventilation .

properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)18-12-7-3-10(4-8-12)9-1-5-11(17)6-2-9/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAISNZDCSZJLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375325
Record name 4'-Trifluoromethoxy-biphenyl-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Trifluoromethoxy-biphenyl-4-ylamine

CAS RN

728919-14-0
Record name 4'-Trifluoromethoxy-biphenyl-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-trifluoromethoxylbenzeneboronic acid (300 mg, 1.45 mmol), p-bromoaniline (100 mg, 0.58 mmol), dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (24 mg,0.029 mmol), 1,1′-bis(diphenylphosphino)ferrocene (16 mg, 0.029 mmol) and potassium carbonate (0.58 ml of a 2M aqueous solution, 1.16 mmol) in 5 ml 1,4-dioxane was heated at reflux under nitrogen for 20 hr. The reaction mixture was cooled to room temperature, diluted with 40 ml water and extracted with 2×40 ml ethyl acetate. The combined ethyl acetate extracts were washed with 40 ml brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica gel, 15 g), eluting with 10:1 hexane/ethyl acetate to yield the title compound as a tan solid (70 mg, 48% yield). MS: 254.1 (M+1)
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
24 mg
Type
catalyst
Reaction Step One
Quantity
16 mg
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
48%

Synthesis routes and methods II

Procedure details

A mixture of 4-nitro-4′-(trifluoromethoxy)biphenyl (6.41 g, 22.6 mmol), 10% platinum-activated charcoal (150 mg) and methanol (50 ml) was stirred for 16 hours under hydrogen atmosphere. The reaction mixture was filtered through celite. The filtrate was concentrated under reduced pressure to give the title compound (5.48 g, 96%) as a white solid.
Quantity
6.41 g
Type
reactant
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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